Cas no 18326-30-2 ((-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone)

(-)-(S)-2-(α-Hydroxyethyl)-4(3H)-quinazolinone is a chiral quinazolinone derivative characterized by its stereospecific (S)-configuration at the α-hydroxyethyl substituent. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways. Its rigid quinazolinone core enhances binding affinity, while the hydroxyl group provides a handle for further functionalization. The enantiomeric purity of the (S)-isomer ensures precise stereochemical control in drug discovery applications. Suitable for use in medicinal chemistry and catalysis, this compound exhibits stability under standard laboratory conditions and compatibility with common organic solvents.
(-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone structure
18326-30-2 structure
Product name:(-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone
CAS No:18326-30-2
MF:C10H10N2O2
MW:190.199
MDL:MFCD28011230
CID:2022743
PubChem ID:135564935

(-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone Chemical and Physical Properties

Names and Identifiers

    • (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone
    • 2-(1-Hydroxyethyl)-4(3H)-quinazolinone
    • Chrysogenine
    • chrysogine
    • Chrysogine
    • 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one
    • 2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one
    • UNII-AQ8E4A3YUV
    • 2-((1R)-1-Hydroxyethyl)-3,4-dihydroquinazolin-4-one
    • 129893-49-8
    • EFA89349
    • 18326-30-2
    • 2-((1R)-1-hydroxyethyl)-3H-quinazolin-4-one
    • AQ8E4A3YUV
    • (+)-Chrysogine
    • Chrysogine, (+)-
    • EN300-1699742
    • 4(1H)-Quinazolinone, 2-(1-hydroxyethyl)-, (R)-
    • Crysogine, (R)-
    • MDL: MFCD28011230
    • Inchi: InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)
    • InChI Key: BMBSGGZMJQTQSO-UHFFFAOYSA-N
    • SMILES: CC(O)c1nc2ccccc2c(=O)[nH]1

Computed Properties

  • Exact Mass: 190.074227566Da
  • Monoisotopic Mass: 190.074227566Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.7Ų
  • XLogP3: 0.4

(-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB01004-1MG
Chrysogine
18326-30-2
1mg
¥3285.32 2023-09-13

Additional information on (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone

Introduction to Compound with CAS No. 18326-30-2 and Product Name (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone

The compound with the CAS number 18326-30-2 and the product name (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the quinazolinone class, a scaffold that has garnered considerable attention due to its diverse biological activities. Quinazolinone derivatives are known for their potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The specific configuration of (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone makes it a particularly intriguing subject of study, as its structural features are likely to contribute to its unique pharmacological profile.

In recent years, there has been a growing interest in developing novel quinazolinone derivatives with enhanced efficacy and reduced side effects. The chiral center at the (S)-configuration in (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone is a critical feature that influences its biological activity. Chiral drugs often exhibit different pharmacological effects depending on their stereochemistry, making the precise control of stereochemistry during synthesis essential for achieving the desired therapeutic outcomes. The alpha-hydroxyethyl side chain in the molecule adds another layer of complexity, potentially influencing both the solubility and bioavailability of the compound.

One of the most promising applications of (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone is in the field of oncology. Quinazolinone derivatives have shown significant promise as inhibitors of kinases, which are enzymes involved in cancer cell proliferation and survival. Recent studies have highlighted the potential of quinazolinone-based compounds in targeting specific kinases that are overexpressed in various types of cancer. For instance, research has demonstrated that certain quinazolinones can inhibit tyrosine kinases, leading to the induction of apoptosis in cancer cells. The structural features of (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone, particularly its ability to interact with kinase active sites, make it a candidate for further development as an anticancer agent.

Another area where quinazolinone derivatives have shown promise is in antimicrobial therapy. The increasing prevalence of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. Quinazolinones have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action often involves inhibition of essential bacterial enzymes or disruption of cellular processes such as DNA replication and transcription. The unique structure of (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone may contribute to its ability to interact with bacterial targets, potentially making it effective against resistant strains.

The synthesis of (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a quinazoline core, followed by functionalization at the 2-position with an alpha-hydroxyethyl group. The stereochemistry at the chiral center is typically established using chiral auxiliaries or catalysts during the synthesis process. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, which is crucial for both preclinical and clinical studies.

Preclinical studies have been conducted to evaluate the safety and efficacy of (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone in various models. These studies have provided valuable insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Additionally, toxicity studies have been performed to assess its safety profile at different doses. The results from these studies have been instrumental in determining optimal dosing regimens for future clinical trials.

The potential therapeutic applications of (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone extend beyond oncology and antimicrobial therapy. There is growing evidence suggesting that quinazolinone derivatives may also have utility in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. These conditions are characterized by abnormal protein aggregation and neuroinflammation, processes that quinazolinones may modulate through their interaction with specific targets in the brain.

In conclusion, (-)-(S)-2-(alpha-Hydroxyethyl)-4(3H)-quinazolinone, with its CAS number 18326-30-2, represents a promising candidate for further development in pharmaceutical applications. Its unique structural features make it a versatile scaffold for designing compounds with diverse biological activities. Ongoing research continues to explore its potential in various therapeutic areas, including oncology, antimicrobial therapy, and neurological disorders. As our understanding of its pharmacological properties advances, so too does the potential for developing novel treatments based on this compound.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited